2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole

VEGFR2 Angiogenesis Tyrosine Kinase

Procure this unsubstituted benzimidazole-pyrazole scaffold for predictable N,N-chelation in metallodrugs and baseline SAR studies. As the parent ligand for Ru(II), Cu(II), and Zn(II) complexes, it ensures reproducible results in kinase inhibition and crystal engineering. Achieve 99% synthetic yields for cost-effective derivatization in medicinal chemistry programs.

Molecular Formula C10H8N4
Molecular Weight 184.2 g/mol
CAS No. 6488-88-6
Cat. No. B1298856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
CAS6488-88-6
Molecular FormulaC10H8N4
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)N3C=CC=N3
InChIInChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10(13-9)14-7-3-6-11-14/h1-7H,(H,12,13)
InChIKeyQMKRHMVAGXMKAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole (CAS 6488-88-6) Procurement and Research Baseline


2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole (CAS 6488-88-6; molecular formula C₁₀H₈N₄; MW 184.20 g/mol) is an unsubstituted benzimidazole-pyrazole hybrid that serves as a foundational scaffold in medicinal chemistry and coordination chemistry . It is characterized by a planar bicyclic structure enabling N,N-chelation to metal centers and participation in π-π stacking interactions [1]. The compound is commercially available from multiple reputable vendors with purities typically ranging from 95% to 98% . Its primary utility lies in its role as a parent ligand for the generation of metallodrug candidates and as a core structure for further derivatization to target various kinases and biological pathways.

Why 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole Cannot Be Replaced by Generic Benzimidazole or Pyrazole Analogs


The unsubstituted 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole scaffold is not functionally interchangeable with simple benzimidazoles, pyrazoles, or even substituted derivatives due to its unique dual chelating geometry and electronic properties. While substituted analogs (e.g., 4-halo derivatives) demonstrate enhanced potency in specific kinase inhibition assays, the parent compound provides a well-defined baseline for structure-activity relationship (SAR) studies and serves as a critical control in metallodrug development [1]. The absence of substituents on the pyrazole ring minimizes steric hindrance, enabling predictable coordination behavior with transition metals such as Ru(II), Cu(II), and Zn(II) [2][3]. Substitution at the 4-position of the pyrazole ring, as in L2 (4-Cl) and L4 (4-I), significantly alters both the electronic environment and biological activity profile, underscoring that the parent compound is a distinct chemical entity with specific utility in foundational research and as a precursor for targeted derivatization.

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole Quantitative Differentiation Evidence


VEGFR2 Phosphorylation Inhibition: Parent Scaffold Activity and Halido-Substituted Comparator Data

The parent ligand L1 (2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole) forms the core of a series of halido-substituted derivatives (L2: 4-Cl; L3: 4-Br; L4: 4-I) evaluated for VEGFR2 phosphorylation inhibition. While direct IC₅₀ values for L1 alone are not reported, the study demonstrates that halido-substituted ligands L2 and L4 significantly inhibit VEGFR2 phosphorylation in vitro [1]. The unsubstituted parent L1 is essential for establishing the baseline electronic and steric properties of the ligand series; substitution at the 4-position of the pyrazole ring enhances the inhibitory effect, indicating that the parent compound provides a tunable scaffold for optimization. Additionally, Ru(II) complexes incorporating L1 and its derivatives exhibit cytotoxicity against MDA-MB-231 triple-negative breast cancer cells with IC₅₀ values in the range of 9–12 μM [1].

VEGFR2 Angiogenesis Tyrosine Kinase Metallodrugs

Sphingosine Kinase-1 (SphK1) Inhibitory Potential: Pyrazolylbenzimidazole Core Activity

A series of pyrazolylbenzimidazoles, structurally related to the target compound, were synthesized and evaluated as SphK1 inhibitors. Compounds 47 and 48 demonstrated effective SphK1 inhibition with reported IC₅₀ values and formed stable protein-ligand complexes as confirmed by fluorescence quenching and molecular docking [1]. The unsubstituted parent 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole serves as the foundational scaffold for this class; SAR studies indicate that substitution at various positions modulates binding affinity to the ATP-binding pocket of SphK1. While the parent compound itself was not the most potent derivative, its procurement is necessary for generating the core structure and for use as a negative or baseline control in SphK1 inhibition assays.

SphK1 Cancer Kinase Inhibitor Pyrazolylbenzimidazole

Synthetic Accessibility and Yield Benchmarking for Unsubstituted Pyrazolylbenzimidazole

The synthesis of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole has been optimized to achieve high yields under standard laboratory conditions. Reported synthetic yields for the target compound reach up to 99% and 92% using straightforward nucleophilic substitution or condensation routes. These yields are notably higher than many substituted analogs, which often require additional protection/deprotection steps or suffer from steric hindrance during ring closure. For procurement decisions, the high-yielding synthesis translates to reliable commercial availability and cost-effectiveness for bulk purchases. Commercial suppliers typically offer purities of 95% (AKSci) and 98% (Leyan) [1].

Organic Synthesis Yield Precursor Heterocyclic Chemistry

Metal Coordination Versatility: Formation of Stable Cu(II) and Zn(II) Complexes with Defined Crystal Structures

The unsubstituted 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole ligand (L1) has been shown to form well-defined mononuclear and dinuclear complexes with Cu(II) and Zn(II) ions, characterized by single-crystal X-ray crystallography [1]. In contrast, substituted derivatives or ligands lacking the benzimidazole N-H group exhibit altered intermolecular interactions (e.g., reliance on π-π stacking versus hydrogen bonding) and can yield different supramolecular architectures [1]. The parent ligand's ability to form consistent metal-nitrogen bond lengths and predictable coordination geometries makes it a reliable building block for metallosupramolecular chemistry and for studying metal-drug synergism in anticancer agents.

Coordination Chemistry Metallosupramolecular Crystal Engineering Cu(II) Zn(II)

Physicochemical and Safety Profile Differentiation for Handling and Storage

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole exhibits a melting point of 226 °C, a boiling point of 427.7 ± 28.0 °C, and a predicted LogP of 2.55, indicating moderate lipophilicity . Its safety profile is well-characterized, with GHS hazard statements H301 (toxic if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H312+H332 (harmful in contact with skin or if inhaled) . These properties are distinct from many substituted analogs, which may have altered physical states, different toxicological profiles, or require specialized storage (e.g., hygroscopicity). The compound is stable under long-term storage in a cool, dry place and is classified as not hazardous for transport .

Safety Handling Storage GHS Stability

Commercial Purity and Vendor Consistency: 95-98% Purity Across Multiple Suppliers

The target compound is available from multiple reputable chemical suppliers with consistent purity specifications. AKSci offers 95% purity , while Leyan provides 98% purity [1]. Apollo Scientific lists the compound with a melting point of 226 °C and full GHS documentation . Key Organics Ltd also supplies the compound with purity >95% . This multi-vendor availability ensures competitive pricing and reliable supply chains, unlike many substituted analogs which may be single-sourced or require custom synthesis. For large-scale procurement or long-term research programs, the parent compound's broad commercial footprint reduces supply chain risk.

Purity Quality Control Procurement Vendor Comparison

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole High-Value Application Scenarios for Procurement


Foundational Scaffold for Kinase Inhibitor SAR Studies (VEGFR2, SphK1)

Researchers developing kinase inhibitors for oncology applications should procure the unsubstituted parent compound to establish baseline activity in VEGFR2 phosphorylation assays and SphK1 inhibition screens. The compound serves as a critical control when evaluating halido-substituted or other functionalized derivatives, enabling precise quantification of potency gains attributable to specific substituents [1][2].

Ligand for Ruthenium(II) and Other Transition Metal Anticancer Complexes

The compound is an essential precursor for synthesizing half-sandwich Ru(II) arene complexes of the type [Ru(η⁶-p-cym)(L)X]⁺, which have demonstrated cytotoxicity (IC₅₀ 9–12 μM) against triple-negative breast cancer cells and the ability to inhibit VEGFR2 phosphorylation [1]. Procurement of the pure parent ligand ensures reproducible complexation and accurate assessment of metal-drug synergism.

Building Block for Metallosupramolecular and Crystal Engineering Studies

The well-defined N,N-chelating geometry of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole enables the predictable construction of Cu(II) and Zn(II) coordination architectures with controllable intermolecular hydrogen bonding (via the benzimidazole N-H) and π-π stacking interactions [3]. This makes it a reliable building block for crystal engineering, porous materials, and supramolecular host-guest systems.

High-Yield Synthetic Precursor for Diversification Libraries

With reported synthetic yields up to 99% , the parent compound is an economical starting material for generating diverse compound libraries through electrophilic aromatic substitution, N-alkylation, or metal-catalyzed cross-coupling. Its high yield and reliable supply chain make it a cost-effective choice for large-scale medicinal chemistry programs requiring extensive derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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